molecular formula C21H24ClN5O B12281369 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12281369
M. Wt: 397.9 g/mol
InChI Key: YMYDMXZZWBHFDO-UHFFFAOYSA-N
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Description

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of pyrimidine, piperidine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of pyrimidine, piperidine, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H24ClN5O/c1-26(21-24-13-16(22)14-25-21)17-8-10-27(11-9-17)20(28)7-6-15-12-23-19-5-3-2-4-18(15)19/h2-5,12-14,17,23H,6-11H2,1H3

InChI Key

YMYDMXZZWBHFDO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)Cl

Origin of Product

United States

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